![molecular formula C12H10ClNS B2567404 4-(Benzylsulfanyl)-2-chloropyridine CAS No. 71506-79-1](/img/structure/B2567404.png)
4-(Benzylsulfanyl)-2-chloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
A methodology was developed for the synthesis of phenylspiro [imidazole-4,3’-thiochroman]ones by treatment of [2- (benzylsulfanyl)-benzylidene]imidazolones with titanium tetrachloride . The reaction proceeded according to [1,5]-hydride shift mechanism followed by thiochromane ring closure .Scientific Research Applications
Schiff Bases
Schiff bases are a class of organic compounds resulting from the condensation reaction between a primary amine and a carbonyl compound . They have gained significant attention in contemporary chemistry due to their remarkable synthesis methods, diverse properties, and wide-ranging applications .
Catalysis: Schiff bases are used in catalysis. They play a pivotal role in various chemical processes .
Asymmetric Synthesis: They are also used in asymmetric synthesis, a method used to produce chiral molecules .
Coordination Chemistry: In coordination chemistry, Schiff bases are used as ligands to form complexes with metals .
Medicinal Chemistry: In medicinal chemistry, Schiff bases are used in the development of various drugs .
Materials Science: In materials science, Schiff bases are used in the development of optical materials .
Environmental Applications: Schiff bases are also used in environmental contexts .
Benzylsulfanyl-Triazolyl-Indole Scaffold
The benzylsulfanyl-triazolyl-indole scaffold is synthesized through the coupling of 4-amino-5-(1H-indol-2-yl)-1,2,4-triazol-3(2H)-thione and benzyl bromide . This scaffold has been studied for its potential applications .
Medicinal Chemistry: The triazole motif in the benzylsulfanyl-triazolyl-indole scaffold is found in many drugs on the market, including Letrozole (anti-cancer agent), Fluconazole (anti-fungal agent), and Maraviroc (Anti-HIV agent) .
Corrosion Inhibitors: This scaffold can also be used as corrosion inhibitors .
Fluorescent Applications: The scaffold can act as a chelating agent with metals for fluorescent applications .
properties
IUPAC Name |
4-benzylsulfanyl-2-chloropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNS/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFNNSRGEYSAOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.